molecular formula C21H23N5O3S B2688671 2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 886962-93-2

2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No.: B2688671
CAS No.: 886962-93-2
M. Wt: 425.51
InChI Key: IKCSINLNZPPZQS-UHFFFAOYSA-N
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Description

2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H23N5O3S and its molecular weight is 425.51. The purity is usually 95%.
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Biological Activity

The compound 2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide belongs to the class of triazine derivatives, which have garnered attention for their diverse biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • A triazine core with a thioether linkage.
  • An acetamide group that enhances solubility and bioavailability.
  • Substituents that may influence its pharmacological properties, such as the methoxybenzyl and ethylphenyl groups.

Antimicrobial Activity

Research has shown that triazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have been tested against various microbial strains:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
1Candida albicans32 µg/mL
2Escherichia coli16 µg/mL
3Staphylococcus aureus8 µg/mL

These findings suggest that the compound could be effective against common pathogens and warrants further investigation into its mechanism of action.

Anticancer Activity

The anticancer potential of triazine derivatives is another area of interest. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example:

CompoundCell LineIC50 (µM)
1MCF-715
2A54912

The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.

Anti-inflammatory Effects

Triazine derivatives also exhibit anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines in various in vitro models. For example, it significantly reduced TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It may interact with cellular receptors that regulate inflammatory responses or cell growth.
  • Induction of Apoptosis : By disrupting microtubule dynamics, it can trigger programmed cell death in cancer cells.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various triazine derivatives against Candida species. The results indicated that compounds with similar structures to This compound showed promising results compared to conventional antifungals like ketoconazole .

Study 2: Anticancer Activity

In a separate study focusing on the anticancer properties of triazine derivatives, researchers found that compounds structurally related to This compound exhibited significant cytotoxicity against breast cancer cells. The study highlighted the importance of specific substituents on the triazine ring for enhancing biological activity .

Properties

IUPAC Name

2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-3-14-4-8-16(9-5-14)23-19(27)13-30-21-25-24-18(20(28)26(21)22)12-15-6-10-17(29-2)11-7-15/h4-11H,3,12-13,22H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCSINLNZPPZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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